9-O-Demethylmitragynine

Drug Metabolism Pharmacokinetics Forensic Toxicology

9-O-Demethylmitragynine (9-ODM; also known as 9-hydroxycorynantheidine or 9-O-desmethyl mitragynine; CAS 425623-55-8) is a 9-demethyl analog of mitragynine and a key active metabolite formed from mitragynine metabolism. Functionally, 9-ODM acts as a selective and partial agonist at the μ-opioid receptor (MOR).

Molecular Formula C22H28N2O4
Molecular Weight 384.5 g/mol
CAS No. 425623-55-8
Cat. No. B12761782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-O-Demethylmitragynine
CAS425623-55-8
Molecular FormulaC22H28N2O4
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESCCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)O
InChIInChI=1S/C22H28N2O4/c1-4-13-11-24-9-8-14-20-17(6-5-7-19(20)25)23-21(14)18(24)10-15(13)16(12-27-2)22(26)28-3/h5-7,12-13,15,18,23,25H,4,8-11H2,1-3H3/b16-12+/t13-,15+,18+/m1/s1
InChIKeyIIRZCWUQUBSIPF-XZNUVMSOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-O-Demethylmitragynine (CAS 425623-55-8) Procurement Guide for Forensic and Metabolism Research


9-O-Demethylmitragynine (9-ODM; also known as 9-hydroxycorynantheidine or 9-O-desmethyl mitragynine; CAS 425623-55-8) is a 9-demethyl analog of mitragynine and a key active metabolite formed from mitragynine metabolism [1]. Functionally, 9-ODM acts as a selective and partial agonist at the μ-opioid receptor (MOR) [2]. In vitro studies using human liver S9 fractions demonstrate that 9-ODM represents 36% of total mitragynine metabolism, establishing it as the predominant Phase I metabolite [1]. This compound is classified as an analytical reference standard (purity ≥98%) and is intended exclusively for research and forensic applications .

Why Mitragynine or 7-Hydroxymitragynine Cannot Substitute for 9-O-Demethylmitragynine


Substituting 9-O-demethylmitragynine (9-ODM) with mitragynine or 7-hydroxymitragynine (7-OH) is scientifically invalid for research applications requiring metabolic fidelity or differential enzyme pathway analysis. Mitragynine is the parent compound requiring metabolic conversion, while 9-ODM is the actual circulating metabolite accounting for 36% of total mitragynine metabolism and serving as the most abundant Phase I metabolite in vitro and the most prevalent urinary metabolite among kratom users [1]. Critically, the biosynthetic routes differ fundamentally: 7-OH is produced exclusively by CYP3A4, whereas 9-ODM is generated by a multi-enzyme panel comprising CYP2C19, CYP3A4, and CYP2D6 [2]. This differential enzyme dependency makes 9-ODM essential for CYP-mediated drug-drug interaction studies and forensic toxicology applications where metabolite-specific detection (75% case prevalence for 9-ODM vs. 63% for 7-OH in unhydrolyzed urine) directly impacts assay sensitivity [3].

Quantitative Differentiation Evidence for 9-O-Demethylmitragynine (CAS 425623-55-8) Relative to Comparators


Metabolic Abundance: 9-ODM as the Predominant Phase I Metabolite (36% of Total Metabolism)

9-O-Demethylmitragynine (9-ODM) constitutes the single most abundant Phase I metabolite formed from mitragynine metabolism, accounting for 36% of total metabolism in human liver S9 fractions [1]. This metabolic predominance exceeds that of any other individual Phase I metabolite identified in vitro, including 7-hydroxymitragynine [2]. The formation of 9-ODM from mitragynine exhibits Michaelis-Menten kinetics with a Km of 1.37 μM and Vmax of 0.0931 nmol/min/mg protein [1]. In contrast, 7-hydroxymitragynine is produced exclusively by CYP3A4 and represents a minor metabolic route [2].

Drug Metabolism Pharmacokinetics Forensic Toxicology

Enzyme Pathway Specificity: Multi-CYP Formation of 9-ODM vs. CYP3A4-Exclusive 7-Hydroxymitragynine

9-O-Demethylmitragynine is produced by three distinct cytochrome P450 isoforms: CYP2C19, CYP3A4, and CYP2D6 [1]. Recombinant CYP enzyme assays demonstrate 9-ODM formation with 100% inhibition relative to control for CYP2D6 and CYP3A4, and 78 ± 10% inhibition for CYP2C19 [2]. In direct contrast, 7-hydroxymitragynine is produced exclusively by CYP3A4, with 93 ± 1% inhibition in rCYP3A4 assays [2]. This multi-enzyme dependency distinguishes 9-ODM as the metabolite with broader isoform sensitivity and thus greater vulnerability to drug-drug interactions when CYP2C19 or CYP2D6 inhibitors are co-administered [3].

Enzymology Drug-Drug Interactions Pharmacogenomics

CYP3A4 Inhibition Susceptibility: Quantitative Impact of Ketoconazole on 9-ODM Formation

Formation of 9-O-demethylmitragynine from mitragynine is significantly inhibited by ketoconazole, a potent CYP3A index inhibitor, confirming CYP3A4 as a major pathway for 9-ODM generation [1]. Kinetic parameters for 9-ODM formation were established as Km = 1.37 μM and Vmax = 0.0931 nmol/min/mg protein in human liver S9 fractions [2]. While direct numerical inhibition percentage for ketoconazole is not reported in the abstract, the study explicitly states that ketoconazole demonstrated a significant effect on 9-O-demethylmitragynine formation, further implicating CYP3A4 as a major metabolic pathway [1]. The multi-enzyme involvement (CYP2C19 and CYP2D6 in addition to CYP3A4) means that complete inhibition of 9-ODM formation requires blockade of multiple isoforms, unlike 7-OH which can be fully suppressed by CYP3A4 inhibition alone [3].

Drug-Drug Interactions Metabolic Inhibition CYP3A4

Urinary Detection Prevalence: 9-ODM Identified in 75% vs. 7-Hydroxymitragynine in 63% of Cases

In a study analyzing unhydrolyzed urine samples from kratom users using liquid chromatography-quadrupole/time-of-flight mass spectrometry (LC-QTOF-MS), 9-O-demethylmitragynine was identified in 75% of cases, whereas 7-hydroxymitragynine was identified in only 63% of cases [1]. 9-ODM was confirmed as the most abundant metabolite in vitro and the most prevalent metabolite in urine among kratom users [2]. Importantly, deconjugation of phase II metabolites using chemical hydrolysis was not suitable due to degradation of Mitragyna alkaloids, making direct detection of 9-ODM in unhydrolyzed urine analytically advantageous [3].

Forensic Toxicology Biomarker Validation LC-QTOF-MS

Partial Agonist Functional Profile: Differential Maximal Efficacy vs. Mitragynine in Guinea-Pig Ileum Assay

In the electrically stimulated guinea-pig ileum assay, 9-hydroxycorynantheidine (9-O-demethylmitragynine) inhibited twitch contraction in a concentration-dependent manner, but its maximum inhibition was weaker than that of mitragynine [1]. Both compounds' inhibitory effects were antagonized by naloxone, confirming opioid receptor-mediated action [2]. This differential efficacy profile indicates that 9-ODM functions as a partial agonist with lower intrinsic activity at μ-opioid receptors compared to mitragynine [1]. The compound demonstrates selective μ-opioid receptor partial agonism without measurable binding at κ- or δ-opioid receptors in functional preparations .

Opioid Pharmacology Receptor Pharmacology Functional Assays

Chemical Stability Advantage: Degradation Susceptibility Precludes Hydrolysis in Sample Preparation

Deconjugation of Phase II metabolites using chemical hydrolysis was found to be unsuitable for Mitragyna alkaloid analysis due to degradation of the alkaloids under hydrolytic conditions [1]. This analytical limitation makes direct detection of 9-O-demethylmitragynine in unhydrolyzed urine—where it is the most prevalent metabolite at 75% detection rate—the preferred analytical approach [2]. Enzymatic hydrolysis was evaluated using multiple glucuronidases and sulfatases but provided only nominal benefit for metabolites beyond 16-carboxymitragynine [1]. Consequently, 9-ODM's abundance in unhydrolyzed matrices confers a practical analytical advantage that simplifies sample preparation workflows relative to glucuronidated metabolites requiring deconjugation [3].

Analytical Chemistry Sample Preparation Method Validation

Primary Research and Industrial Applications for 9-O-Demethylmitragynine (CAS 425623-55-8)


Forensic Toxicology: Urinary Biomarker Detection and Quantification

9-O-Demethylmitragynine serves as the most prevalent urinary metabolite among kratom users (75% case detection rate), exceeding the detection frequency of 7-hydroxymitragynine (63%) [1]. Its direct detectability in unhydrolyzed urine eliminates the need for chemical hydrolysis, which degrades Mitragyna alkaloids and compromises analytical accuracy [2]. Forensic laboratories should procure 9-ODM reference standard (≥98% purity) as a primary calibrator for LC-QTOF-MS or LC-MS/MS methods designed to confirm kratom exposure in clinical or medicolegal casework.

Drug Metabolism and Pharmacokinetic (DMPK) Studies: CYP-Mediated Pathway Analysis

9-ODM is the predominant Phase I metabolite accounting for 36% of total mitragynine metabolism, with defined kinetic parameters (Km = 1.37 μM; Vmax = 0.0931 nmol/min/mg protein) in human liver S9 fractions [1]. Unlike 7-hydroxymitragynine, which is produced exclusively by CYP3A4, 9-ODM is generated by CYP2C19, CYP3A4, and CYP2D6 [2]. This multi-enzyme dependency makes 9-ODM the appropriate metabolite target for assessing drug-drug interaction risks involving CYP2C19 or CYP2D6 inhibitors (e.g., fluoxetine, omeprazole) that would not affect 7-OH formation .

Analytical Reference Standard Procurement for Method Validation

Certified 9-O-demethylmitragynine reference standards (≥98% purity; CAS 425623-55-8; molecular weight 384.47; formula C22H28N2O4) are essential for quantitative analytical method development targeting kratom alkaloids and their metabolites [1]. The compound's established identity via GC-MS spectral libraries and availability as a solid formulation with defined storage conditions (-20°C) ensures batch-to-batch consistency and traceability required for ISO/IEC 17025-accredited forensic or research laboratories [2]. Procurement from reputable vendors providing certificates of analysis (CoA) with purity verification is recommended.

Opioid Receptor Pharmacology: Partial Agonist Structure-Activity Studies

9-ODM (9-hydroxycorynantheidine) functions as a selective μ-opioid receptor partial agonist, with functional studies in guinea-pig ileum demonstrating weaker maximal inhibition of electrically stimulated twitch contraction compared to mitragynine [1]. Both effects are naloxone-reversible, confirming MOR-mediated partial agonism [2]. This differentiated intrinsic activity profile makes 9-ODM a valuable comparator compound for investigating how 9-O-demethylation modulates MOR efficacy and for screening novel mitragynine analogs with tailored agonist bias.

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